N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide
Description
Properties
CAS No. |
73054-08-7 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-8-6-13(7-9-15)18(21)19-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12,20H,10-11H2,1H3,(H,19,21) |
InChI Key |
LABMYGHGOYWMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring and a methoxybenzamide moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.
1. NLRP3 Inflammasome Inhibition:
Research indicates that compounds similar to this compound may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. For instance, studies have shown that certain analogs can selectively inhibit IL-1β production through modulation of the NLRP3 pathway, which is implicated in various diseases such as autoinflammatory disorders and neurodegenerative conditions .
2. Interaction with Dopamine Receptors:
The compound's structural similarities to known dopamine receptor agonists suggest potential activity at dopamine receptors, particularly D3 receptors. These interactions may influence neuroprotective pathways and provide therapeutic benefits in neuropsychiatric disorders .
Pharmacological Effects
The pharmacological profile of this compound has been characterized through various assays:
| Activity | IC50 (μM) | Selectivity |
|---|---|---|
| NLRP3 Inflammasome Inhibition | 0.30 ± 0.01 | Selective for NLRP3 |
| D3 Receptor Agonism | 710 ± 150 | High selectivity for D3 |
These findings suggest that the compound exhibits promising selectivity and potency against specific biological targets.
Case Studies
Case Study 1: In Vivo Studies on Inflammation
In a mouse model, treatment with a related compound at doses of 10 mg/kg resulted in significant suppression of IL-1β and TNF-α levels post-LPS challenge, indicating effective modulation of the inflammatory response .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that compounds with similar structures could protect dopaminergic neurons from degeneration, supporting their potential use in treating neurodegenerative diseases .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide exhibits notable biological activities, primarily attributed to its structural features. The compound is recognized for its potential anti-inflammatory properties, which are reminiscent of known non-steroidal anti-inflammatory drugs (NSAIDs). Its indole structure is commonly associated with various pharmacological effects, including anticancer and antidepressant activities.
Anti-inflammatory Properties
In vitro studies indicate that this compound interacts with specific biological targets that modulate cellular pathways involved in inflammation and pain response. This interaction suggests a therapeutic relevance for conditions characterized by inflammation.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of indole structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, structural modifications of related compounds have shown promising results against leukemia and solid tumors, suggesting that this compound could similarly contribute to anticancer therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves coupling tryptamine with 4-methoxybenzoic acid using standard coupling agents under controlled conditions. This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.
Case Studies and Research Findings
Several studies have investigated the applications of this compound and its derivatives:
Anticancer Activity
A study highlighted the antiproliferative effects of related benzamide compounds against human colorectal carcinoma cell lines (HCT116). The IC50 values indicated significant activity, with some derivatives showing potency comparable to established chemotherapy agents like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| N9 | 5.85 | Anticancer |
| N18 | 4.53 | Anticancer |
| 5-FU | 9.99 | Standard |
Antimicrobial Activity
Research also evaluated the antimicrobial properties of synthesized derivatives against various bacterial strains, demonstrating effective inhibition at low concentrations:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 5.85 | Staphylococcus aureus |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Cl) increase melting points due to enhanced dipole interactions and crystal packing efficiency .
- Bulkier substituents (e.g., naphthyl in Compound 19) result in higher melting points but may reduce solubility in polar solvents.
- The methoxy group (-OCH₃) provides moderate polarity, balancing solubility and crystallinity.
Key Observations :
- Visible-light-promoted cobalt catalysis achieves higher yields (93%) compared to traditional acylation (45%) .
- Reaction conditions (e.g., solvent, catalyst) critically impact purity and efficiency.
Critical Analysis of Discrepancies and Limitations
- Biological Data Gaps: Limited direct evidence exists for the 4-methoxy derivative’s pharmacological activity, necessitating further studies.
Preparation Methods
Indole Ethylamine Intermediate Synthesis
The indole ethylamine backbone is typically prepared via:
-
Fischer Indole Synthesis : Cyclization of phenylhydrazine with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) yields substituted indoles. For 3-substituted indoles, direct alkylation at the C3 position using ethyl bromide derivatives in the presence of NaH or K2CO3 achieves the ethylamine side chain.
-
Reductive Amination : Indole-3-acetaldehyde reacts with ammonium acetate and sodium cyanoborohydride to form 2-(1H-indol-3-yl)ethylamine, a critical intermediate.
4-Methoxybenzoyl Chloride Preparation
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride. This step typically achieves >90% conversion under reflux conditions.
Stepwise Preparation Methods
Coupling of Indole Ethylamine and 4-Methoxybenzoyl Chloride
The final amide bond formation employs Schotten-Baumann conditions:
-
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature : 0–25°C
-
Time : 4–12 hours
-
-
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.
-
Yield Optimization :
Alternative Routes and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Enzyme-Catalyzed Amidation
Lipase B from Candida antarctica (CAL-B) facilitates solvent-free amide bond formation:
-
Substrate : Indole ethylamine and 4-methoxybenzoic acid.
-
Conditions : 50°C, 24 hours, 5 Å molecular sieves.
-
Yield : 70% (lower than chemical methods but advantageous for green chemistry).
Industrial-Scale Production Considerations
Purification and Crystallization
Crude product purification involves:
Process Economics
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Acyl Chloride | SOCl₂ cost and corrosivity | Substitute with oxalyl chloride |
| Solvent Recovery | DCM disposal | Switch to recyclable THF |
| Catalyst | HATU expense | Use EDCI/HOBt as cheaper alternative |
Analytical Characterization
Spectroscopic Data
Q & A
Q. Methodological Answer :
- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., 4-chloro) or electron-donating (e.g., 4-methyl) groups to assess effects on bioactivity. For example, compound 17 (4-chloro derivative) showed altered melting points (150.6–152.0°C) and potential shifts in receptor binding .
- Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with target proteins (e.g., dopamine D4 receptors). Compare with analogs like N-[2-(4-chlorophenylpiperazinyl)ethyl]-3-methoxybenzamide, which showed high D4 affinity (IC = 0.057 nM) .
Advanced Question: How can researchers optimize reaction yields for large-scale synthesis?
Q. Methodological Answer :
- Scale-up Adjustments : Increase equivalents of 4-methoxybenzoyl chloride (1.5 equiv.) to drive the reaction to completion.
- Safety Protocols : Conduct hazard analyses for exothermic reactions (e.g., acylation) and use controlled addition of reagents. Reference risk assessments from similar benzamide syntheses .
- Batch Processing : Optimize column chromatography by switching to flash chromatography with automated fraction collection.
Basic Question: What biological screening assays are suitable for this compound?
Q. Methodological Answer :
- In Vitro Enzyme Inhibition : Test against sterol 14α-demethylase (CYP51) using fluorometric assays. Indole derivatives have shown IC values in the nanomolar range .
- Receptor Binding : Screen for dopamine receptor subtypes (D2/D4) via radioligand displacement assays. Use -spiperone for D2 and -YM-09151-2 for D4 .
Advanced Question: How can crystallographic data enhance understanding of this compound’s bioactivity?
Q. Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., methanol/water). Analyze crystal packing to identify hydrogen-bonding networks (e.g., indole NH∙∙∙O interactions). Compare with analogs like N-(9,11-dimethoxy-4-oxoisoquinolin-3-yl)benzamide, where crystallography revealed planar aromatic stacking .
Basic Question: What analytical methods are recommended for stability studies?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS.
- Storage : Store at -20°C in amber vials under nitrogen. Related indole derivatives (e.g., N-acetyltryptamine) show stability under these conditions .
Advanced Question: How can researchers investigate metabolic pathways of this compound?
Q. Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-QTOF-MS.
- Isotope Labeling : Synthesize -labeled analogs to track metabolic fate in excretion studies .
Basic Question: What solvents and conditions should be avoided during synthesis?
Q. Methodological Answer :
- Incompatible Solvents : Avoid protic solvents (e.g., water, alcohols) during acylation to prevent hydrolysis of 4-methoxybenzoyl chloride.
- Temperature Control : Maintain reaction temperatures <0°C during reagent mixing to minimize side reactions .
Advanced Question: How can computational methods predict this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
